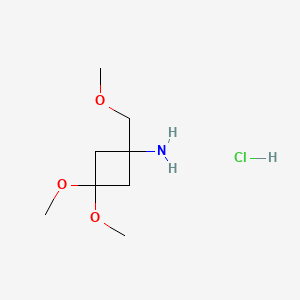
3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.69 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the cyclobutane ring One common approach is the cyclization of a suitable precursor, such as a diol or a diene, under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-) can be employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of ethers or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be used in the study of biological processes or as probes in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Applications in material science, such as the development of novel polymers or coatings.
Mécanisme D'action
The mechanism by which 3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
3,3-Difluoro-1-(methoxymethyl)cyclobutan-1-amine hydrochloride
(1s,3s)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride
1-(methoxymethyl)cyclobutan-1-amine hydrochloride
Uniqueness: 3,3-Dimethoxy-1-(methoxymethyl)cyclobutan-1-amine hydrochloride stands out due to its multiple methoxy groups, which can influence its reactivity and stability compared to similar compounds. This structural feature may offer unique advantages in certain applications, such as enhanced solubility or specific interactions with biological targets.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
3,3-dimethoxy-1-(methoxymethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-10-6-7(9)4-8(5-7,11-2)12-3;/h4-6,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTCJULOXZZHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC(C1)(OC)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














